4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
CAS No.: 392297-13-1
Cat. No.: VC5915749
Molecular Formula: C20H17F3N4O3S2
Molecular Weight: 482.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392297-13-1 |
|---|---|
| Molecular Formula | C20H17F3N4O3S2 |
| Molecular Weight | 482.5 |
| IUPAC Name | 4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)17(29)25-18-26-27-19(32-18)31-11-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29) |
| Standard InChI Key | CIFNOOZTTYRJOV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, systematically describes its structure . Key components include:
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A 1,3,4-thiadiazole ring (5-membered heterocycle with two nitrogen and one sulfur atom)
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A 2-(trifluoromethyl)phenylcarbamoyl group attached via a methylene sulfanyl (–SCH2–) linker
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A 4-ethoxybenzamide substituent at the 2-position of the thiadiazole ring.
The molecular formula is C₂₀H₁₇F₃N₄O₃S₂, with a molecular weight of 482.5 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 868974-07-6 |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
| InChIKey | PZYXJTLHWPVSSZ-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit synthetic protocols for this compound remain proprietary, analogous thiadiazole derivatives are typically synthesized through:
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Cyclocondensation Reactions: Using thiocarbazides with carboxylic acid derivatives to form the thiadiazole core.
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Nucleophilic Substitution: Introducing the ethoxybenzamide group via amide coupling reagents such as EDC/HOBt.
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Sulfanyl Linker Installation: Thiol-ene reactions or displacement of leaving groups (e.g., bromine) with mercaptoacetic acid derivatives.
Critical parameters include:
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Temperature control (typically 0–80°C)
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Solvent selection (e.g., DMF, THF)
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Catalysts (e.g., DMAP for acylation reactions).
Physicochemical Properties
Solubility and Stability
The compound’s logP (octanol-water partition coefficient) is estimated at 3.8±0.5, suggesting moderate lipophilicity suitable for cellular membrane penetration . Key stability considerations:
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Hydrolytic Sensitivity: The amide and thioether bonds may degrade under strongly acidic/basic conditions.
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Photostability: The trifluoromethyl group enhances UV stability compared to non-fluorinated analogs.
Table 2: Predicted Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomp.) | Differential Scanning Calorimetry (estimated) |
| Water Solubility | <1 mg/L (25°C) | ALOGPS 3.0 |
| pKa | 9.2 (basic), 3.1 (acidic) | ChemAxon Calculator |
Analytical Characterization
Spectroscopic Data
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